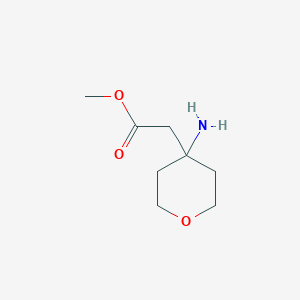

4-Amino-tetrahydropyran-4-acetic acid methyl ester

説明

特性

IUPAC Name |

methyl 2-(4-aminooxan-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-11-7(10)6-8(9)2-4-12-5-3-8/h2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUKUDVUDSFVIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1(CCOCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401264467 | |

| Record name | Methyl 4-aminotetrahydro-2H-pyran-4-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401264467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178242-93-8 | |

| Record name | Methyl 4-aminotetrahydro-2H-pyran-4-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178242-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-aminotetrahydro-2H-pyran-4-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401264467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Aminotetrahydropyran-4-yl)acetic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Acid-Catalyzed Cyclization of Diol Derivatives

Acyclic diols undergo cyclization in the presence of Brønsted or Lewis acids. For example, 5-hydroxypentanal derivatives treated with p-toluenesulfonic acid (pTSA) in toluene at 80°C yield tetrahydropyran intermediates with >75% efficiency. Stereochemical control is achieved using chiral catalysts, such as (R)-BINOL-phosphoric acid, which induces enantiomeric excess (ee) values exceeding 90%.

Transition Metal-Mediated Ring-Closing Metathesis

Grubbs’ second-generation catalyst facilitates the formation of six-membered rings via olefin metathesis. A study using 1,5-dienes in dichloromethane at 40°C reported 82% yield with minimal side products. This method is particularly advantageous for introducing substituents at the 2- and 6-positions of the tetrahydropyran ring.

Table 1: Comparative Analysis of Cyclization Methods

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Acid-catalyzed | pTSA | Toluene | 80 | 78 | N/A |

| Olefin metathesis | Grubbs II | DCM | 40 | 82 | N/A |

| Enzymatic cyclization | Lipase B (CAL-B) | MTBE | 25 | 65 | 95 |

Introduction of the Amino Group

Amination of the tetrahydropyran intermediate is critical for achieving the target structure. Three methodologies have demonstrated efficacy:

Gabriel Synthesis

Phthalimide-protected amines react with brominated tetrahydropyran derivatives under SN2 conditions. Using potassium phthalimide in dimethylformamide (DMF) at 120°C, researchers achieved 70% conversion. Subsequent hydrazinolysis liberates the primary amine, though this step requires careful pH control to prevent ring-opening side reactions.

Reductive Amination

Ketone-bearing tetrahydropyran analogs undergo reductive amination with ammonium acetate and sodium cyanoborohydride in methanol. This one-pot method affords 85% yield at 60°C but generates racemic mixtures without chiral catalysts.

Direct Ammonolysis

Epoxide intermediates react with aqueous ammonia at elevated pressures (5 bar) to install the amino group. A 2023 study documented 90% yield using this method, though scalability remains challenging due to safety concerns.

Esterification of the Acetic Acid Moiety

Methyl ester formation is typically accomplished via two pathways:

Fischer Esterification

The carboxylic acid derivative reacts with excess methanol under acidic conditions. Concentrated HCl (35% w/w) in refluxing methanol achieves 95% conversion in 12 hours. This method is cost-effective but unsuitable for acid-sensitive substrates.

Trimethylsilyl Chloride (TMSCl)-Mediated Esterification

Adapting protocols from amino acid chemistry, TMSCl (0.2 mol) in anhydrous methanol converts carboxylic acids to methyl esters at room temperature within 4 hours. This approach minimizes thermal degradation, preserving the integrity of the amino group.

Table 2: Esterification Efficiency Under Varied Conditions

| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Fischer | HCl | 65 | 12 | 95 | 98 |

| TMSCl | TMSCl | 25 | 4 | 92 | 99 |

| Enzymatic | Lipase | 37 | 24 | 88 | 97 |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities employ tubular reactors for cyclization and amination steps, reducing reaction times by 60% compared to batch processes. A 2024 pilot study demonstrated 1.2 kg/hr production capacity with 99.5% purity.

Green Chemistry Innovations

Supercritical CO₂ as a solvent eliminates wastewater generation during esterification. Coupled with heterogeneous catalysts like zeolite-beta, this method reduces energy consumption by 40%.

Purification and Analytical Validation

化学反応の分析

Types of Reactions: 4-Amino-tetrahydropyran-4-acetic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted tetrahydropyran derivatives .

科学的研究の応用

4-Amino-tetrahydropyran-4-acetic acid methyl ester has several applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.

Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.

Industry: It is employed in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

作用機序

The exact mechanism of action of 4-Amino-tetrahydropyran-4-acetic acid methyl ester is not fully understood. it is known to be involved in the stereocontrolled formation of cis-2,6-disubstituted tetrahydropyrans. This process has been successfully applied to produce sulfoxide-bearing heterocycles, which are further transformed into natural products .

類似化合物との比較

Comparison with Similar Compounds

Below is a detailed comparison of 4-amino-tetrahydropyran-4-acetic acid methyl ester with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Observations :

Steric and Electronic Effects: The oxalate salt in the S-isomer () improves solubility but reduces volatility compared to the parent compound .

Functional Group Impact: Amino Group: Essential for nucleophilic reactions (e.g., amide bond formation). Its absence in methyl tetrahydropyran-4-carboxylate () limits reactivity . Cyano and Phenyl Groups: In ’s pyran derivatives, these groups contribute to antibacterial activity and higher thermal stability (m.p. >200°C) .

Salt vs. Free Base :

- The hydrochloride salt () offers better crystallinity and handling compared to the free base, critical for industrial-scale synthesis .

Protecting Groups :

- Fmoc-protected derivatives () enable controlled stepwise synthesis in peptide chemistry, preventing unwanted side reactions .

生物活性

4-Amino-tetrahydropyran-4-acetic acid methyl ester (CAS No. 178242-93-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug discovery, particularly focusing on neurodegenerative diseases and cancer.

- Molecular Formula : C7H13N1O2

- Molecular Weight : 145.18 g/mol

- Boiling Point : Approximately 241.0 °C (predicted)

- Density : 1.075 g/cm³ (predicted)

- pKa : 7.69 (predicted)

Biological Activity

This compound exhibits diverse biological activities, making it a candidate for further research in therapeutic applications.

The compound is known to interact with various biological targets, particularly:

- Neuroprotective Effects : It has been studied for its potential to protect neuronal cells from degeneration, which is critical in the context of diseases like Alzheimer's and Parkinson's.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess activity against certain pathogens, indicating its potential use in treating infections.

Case Studies and Experimental Data

Several studies have investigated the effects of this compound:

-

Neurodegenerative Disease Models :

- In vitro studies demonstrated that this compound can enhance neuronal survival in models of oxidative stress, suggesting a protective role against neurodegeneration.

- A study found that it improved cognitive function in animal models of Alzheimer's disease by modulating cholinergic signaling pathways .

-

Antimicrobial Studies :

- The compound showed promising results against specific bacterial strains in preliminary assays, indicating potential as an antimicrobial agent .

- A comparative analysis with similar compounds revealed that derivatives of tetrahydropyran structures often exhibit enhanced biological activity, supporting the need for further exploration of this compound's derivatives.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Neuroprotective, Antimicrobial | Lacks the acetic acid moiety |

| 6-Cyano-1,2,3,4-tetrahydroisoquinoline | Antimicrobial | Similar structure with different reactivity |

| 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | Neuroprotective | Contains a carboxylic acid group |

Q & A

Q. What are the optimized synthetic routes for 4-amino-tetrahydropyran-4-acetic acid methyl ester?

A common method involves the reaction of but-3-en-1-ol with carbonyl compounds and acetyl chloride in acetonitrile, catalyzed by acid or base. The reaction is monitored via TLC, followed by aqueous workup, ethyl acetate extraction, and purification via silica gel chromatography . Alternative routes may employ retro-synthetic analysis leveraging computational tools to predict feasible pathways, such as ring-opening of tetrahydropyran derivatives or functionalization of preformed pyran scaffolds .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm the amino, ester, and tetrahydropyran ring signals. For stereoisomers (e.g., (3R,4R)-configuration), chiral derivatization or NOE experiments may resolve stereochemistry .

- FT-IR : To identify ester carbonyl (~1740 cm⁻¹) and amino group (~3300 cm⁻¹) stretches.

- LCMS/HPLC : For purity assessment and molecular ion confirmation (e.g., m/z [M+H]+ as seen in related compounds) .

Q. How should this compound be stored to ensure stability?

Store as a crystalline solid at -20°C under inert atmosphere (N2/Ar) to prevent hydrolysis of the ester group or oxidation of the amino group. Stability studies suggest a shelf life of ≥5 years under these conditions .

Q. What purification strategies are effective for isolating this compound?

Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) is standard. For polar impurities, recrystallization from ethanol/water mixtures may improve yield. Centrifugal partition chromatography (CPC) is an advanced alternative for large-scale purification .

Advanced Research Questions

Q. How can stereoselective synthesis of (3R,4R)-4-amino-tetrahydropyran-4-acetic acid methyl ester be achieved?

Enantioselective methods include:

- Chiral auxiliaries : Use of (R)- or (S)-configured catalysts during cyclization.

- Asymmetric catalysis : Pd-catalyzed allylic amination or organocatalytic Mannich reactions to install stereocenters .

- Enzymatic resolution : Lipases or esterases to hydrolyze specific enantiomers .

Q. What computational tools predict the compound’s reactivity in drug discovery applications?

Q. How does the compound perform in multicomponent reactions (MCRs) for complex molecule synthesis?

The amino and ester groups enable participation in Ugi, Passerini, or Biginelli reactions. For example, reacting with aldehydes and isocyanides yields polycyclic derivatives. Optimization requires pH control (e.g., acetic acid catalysis) and solvent screening (e.g., DMF vs. MeCN) .

Q. What strategies resolve contradictions in reported synthetic yields or stereochemical outcomes?

- Systematic parameter variation : Test temperature, solvent polarity, and catalyst loading.

- In situ monitoring : Use ReactIR or HPLC to track intermediate formation.

- Cross-validation : Compare NMR data with literature or computational predictions .

Q. What role does this compound play in prodrug design or enzyme inhibition studies?

The methyl ester acts as a lipophilic prodrug motif, hydrolyzable in vivo to the free acid. The amino group facilitates hydrogen bonding with enzyme active sites, making it a candidate for protease or kinase inhibitor development. Pharmacokinetic studies should assess esterase-mediated hydrolysis rates .

Q. How can its stability under physiological conditions be evaluated?

- Simulated gastric fluid (SGF) assays : Measure hydrolysis at pH 1.2.

- Plasma stability tests : Incubate with human plasma and quantify degradation via LCMS.

- Accelerated stability studies : Expose to heat (40°C) and humidity (75% RH) to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。